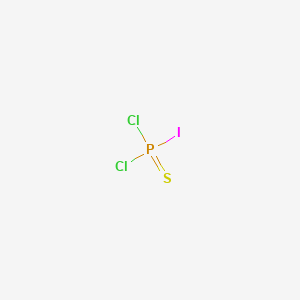![molecular formula C25H28OSn B14510049 1-[(Triphenylstannyl)methyl]cyclohexan-1-ol CAS No. 64331-84-6](/img/structure/B14510049.png)
1-[(Triphenylstannyl)methyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Triphenylstannyl)methyl]cyclohexan-1-ol is an organotin compound characterized by the presence of a triphenylstannyl group attached to a cyclohexanol moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique structure of this compound makes it a valuable compound for various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(Triphenylstannyl)methyl]cyclohexan-1-ol can be synthesized through the reaction of triphenyltin hydride with cyclohexanone in the presence of a suitable catalyst. The reaction typically involves the reduction of cyclohexanone to cyclohexanol, followed by the addition of the triphenylstannyl group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of triphenyltin hydride, the reduction of cyclohexanone, and the subsequent coupling reaction. The process may be optimized for yield and purity through the use of advanced catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Triphenylstannyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different organotin derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Various organotin derivatives.
Substitution: Compounds with different functional groups replacing the triphenylstannyl group.
Aplicaciones Científicas De Investigación
1-[(Triphenylstannyl)methyl]cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 1-[(Triphenylstannyl)methyl]cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The triphenylstannyl group can act as a ligand, coordinating with metal centers in catalytic reactions. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules. The compound’s effects are mediated through these interactions, influencing chemical reactivity and biological activity.
Comparación Con Compuestos Similares
Cyclohexanol: A simple alcohol with a similar cyclohexane ring structure but lacking the triphenylstannyl group.
Triphenyltin Hydride: An organotin compound with a similar triphenylstannyl group but lacking the cyclohexanol moiety.
Cyclohexanone: A ketone with a similar cyclohexane ring structure but lacking the hydroxyl and triphenylstannyl groups.
Uniqueness: 1-[(Triphenylstannyl)methyl]cyclohexan-1-ol is unique due to the combination of the triphenylstannyl group and the cyclohexanol moiety. This combination imparts distinct chemical reactivity and potential applications in various fields. The presence of both the organotin and hydroxyl functionalities allows for diverse chemical transformations and interactions.
Propiedades
Número CAS |
64331-84-6 |
|---|---|
Fórmula molecular |
C25H28OSn |
Peso molecular |
463.2 g/mol |
Nombre IUPAC |
1-(triphenylstannylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H13O.3C6H5.Sn/c1-7(8)5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h8H,1-6H2;3*1-5H; |
Clave InChI |
LXPQIPLKBAQHFV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


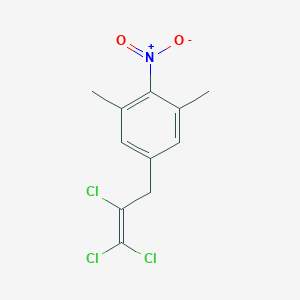
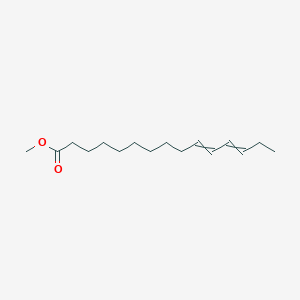
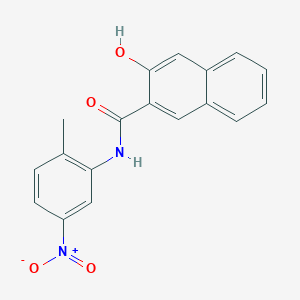
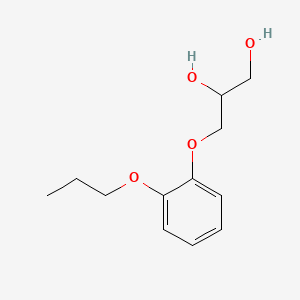
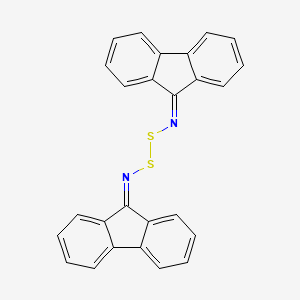


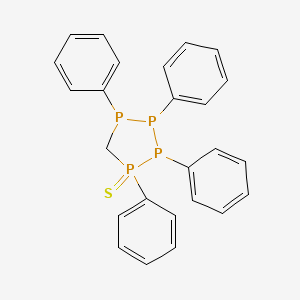
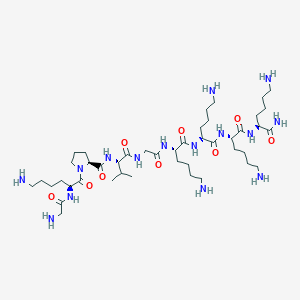

![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
